molecular formula C12H26O B1610633 1-Dodecanol-1-13C CAS No. 88170-32-5

1-Dodecanol-1-13C

Cat. No.: B1610633
CAS No.: 88170-32-5
M. Wt: 187.33 g/mol
InChI Key: LQZZUXJYWNFBMV-HNHCFKFXSA-N
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Chemical Reactions Analysis

1-Dodecanol-1-13C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dodecanoic acid.

    Reduction: It can be reduced to form dodecane.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include dodecanoic acid, dodecane, and various substituted derivatives .

Scientific Research Applications

Biochemical Research

1-Dodecanol-1-13C is frequently utilized in metabolic studies and tracer experiments. Its incorporation into biological systems allows researchers to track metabolic pathways and understand lipid metabolism better.

Key Applications:

  • Metabolic Pathway Analysis: The compound serves as a tracer in studies examining the metabolism of fatty acids and alcohols, helping elucidate the pathways involved in lipid synthesis and degradation.
  • Lipid Profiling: Researchers use this compound to profile lipids in various organisms, providing insights into their biochemical roles and interactions within cellular systems.

Pharmaceutical Industry

In the pharmaceutical sector, this compound is used for drug formulation and development. Its properties can enhance the solubility and stability of various compounds.

Key Applications:

  • Drug Delivery Systems: The compound can be incorporated into liposomal formulations or micelles to improve the bioavailability of hydrophobic drugs.
  • Synthesis of Active Pharmaceutical Ingredients (APIs): It acts as an intermediate in synthesizing various APIs, particularly those requiring long-chain fatty alcohols.

Industrial Applications

The industrial sector exploits this compound for its surfactant properties and as a raw material for producing various chemicals.

Key Applications:

  • Surfactants: It is used in formulating detergents and cleaning agents due to its ability to lower surface tension.
  • Chemical Intermediates: The compound serves as a precursor in synthesizing dodecyl sulfate salts and ethoxylates, which are essential in personal care products and emulsifiers.

Environmental Studies

The stable isotope-labeled form of dodecanol is also valuable in environmental research, particularly in studying the degradation pathways of organic compounds.

Key Applications:

  • Environmental Tracing: Researchers use this compound to trace the fate of organic pollutants in ecosystems, providing insights into biodegradation processes.
  • Ecotoxicology Studies: Its application helps assess the impact of long-chain alcohols on aquatic organisms, contributing to understanding their environmental toxicity.

Case Study 1: Metabolic Pathway Analysis

In a study examining lipid metabolism in E. coli, researchers utilized this compound to trace the conversion of fatty acids into storage lipids. The results indicated that the compound significantly influenced metabolic fluxes, highlighting its role as a key substrate in lipid biosynthesis .

Case Study 2: Drug Formulation

A pharmaceutical company developed a novel liposomal drug delivery system using this compound to enhance the solubility of an anti-cancer drug. The formulation demonstrated improved pharmacokinetics compared to conventional delivery methods, showcasing the compound's potential in drug development .

Mechanism of Action

The mechanism of action of 1-Dodecanol-1-13C involves its hydrophilic and lipophilic properties, which allow it to affect cell membranes in an unspecific manner. It can interact with various molecular targets, including enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

1-Dodecanol-1-13C is similar to other fatty alcohols such as:

    1-Dodecanol: The non-isotopically labeled version of this compound.

    1-Tetradecanol: A 14-carbon fatty alcohol.

    1-Hexadecanol: A 16-carbon fatty alcohol.

What sets this compound apart is the presence of the 13C isotope, which enhances its mass spectrometry resolution and sensitivity, making it particularly valuable for scientific research .

Biological Activity

1-Dodecanol-1-13C is a stable isotope-labeled form of 1-dodecanol, a long-chain fatty alcohol with significant biological activity. This compound has garnered attention for its potential applications in biochemistry, pharmacology, and environmental science due to its interactions with biological membranes and its role as a metabolite.

1-Dodecanol exhibits various biological activities, primarily through its interaction with cell membranes and proteins. Studies have shown that it can influence membrane fluidity and permeability, which are crucial for cellular function. The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting the activity of membrane-bound proteins .

Antibacterial Properties

Research indicates that 1-dodecanol possesses notable antibacterial activity. In a comparative study of long-chain fatty alcohols, 1-dodecanol demonstrated the highest antibacterial efficacy among those tested. Its mechanism appears to be linked to its ability to disrupt bacterial cell membranes without causing significant leakage of cellular contents, unlike shorter-chain alcohols which cause more pronounced membrane damage .

Time-Kill Assay Results

The time-kill assay revealed that exposure to 1-dodecanol can reduce viable cell counts significantly within hours:

Time (hours)Viable Cell Count (cfu/mL)
010710^7
410410^4
24Below detection limit

This data suggests that 1-dodecanol can effectively inhibit bacterial growth over time .

Impact on Immune Function

Another area of interest is the effect of aliphatic alcohols, including 1-dodecanol, on immune cell function. A study indicated that treatment with aliphatic alcohols could suppress phagocytic activity in human monocytes in a concentration-dependent manner. This suppression may lead to increased susceptibility to infections in individuals consuming high amounts of alcoholic beverages .

Toxicological Profile

The toxicological effects of 1-dodecanol have been evaluated through various studies. It has been reported as non-mutagenic in the Ames test and shows low cytotoxicity at certain concentrations. However, some studies indicated potential chromosomal aberrations under specific conditions, necessitating further investigation into its safety profile .

Biotransformation Studies

A significant aspect of research on 1-dodecanol involves its production through biotransformation processes. A study highlighted the use of genetically modified E. coli strains capable of converting alkanes into 1-alkanols, including 1-dodecanol. This biotechnological approach not only enhances production efficiency but also minimizes overoxidation byproducts .

Environmental Applications

In environmental science, 1-dodecanol has been studied for its role in bioremediation processes. Its capacity to interact with hydrocarbons suggests potential applications in degrading pollutants in contaminated environments, particularly in Arctic soils where traditional remediation methods may be less effective .

Properties

IUPAC Name

(113C)dodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZZUXJYWNFBMV-HNHCFKFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480824
Record name 1-Dodecanol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88170-32-5
Record name 1-Dodecanol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dodecanol-1-13C
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Details of the (A), (B) and (C) components in Table 1, Table 1-2, Table 2, and Table-3 are as follows: (A) Component A-1: Pentaerythritol stearate (average ester replacement degree 45% by equivalent), A-2: Long chain fatty acid polyamide polyamine (MW=3,000 to 4,000); obtained by dropwise adding epichlorohydrin (1/3 mole ratio) to a compound obtained by reaction of polyethylene imine (MW=1,000) and Lunac S-40 (1/7 mole ratio) manufactured by Kao Corporation, A-3: Distearylamine, A-4: Ethylene glycol monobehenate, A-5: Pentaerythritol monooleate (average ester replacement degree 45% by equivalent), A-6: Stearyl alcohol PO adduct (PO=10 mole), A-7: Oleic acid, A-8: Beef tallow, A-9: Cured castor oil, A-10: Lauryl alcohol EO Adduct (EO=15 mole), A-11: Stearyl alcohol EO/PO adduct (EO 24/PO 18 random adduct), A-12: KB-115 (manufactured by Kao Corporation) (main component: fatty acid polyhydric alcohol ester), A-13: Rosin (Hartall R-WW, manufactured by Harima Chemicals, Inc.), A-14: Alkyl ketene dimer obtained by de-hydrochloric acid reaction, in the presence of ternary amine catalyst, of fatty acid chloride obtained by the reaction of phosphoric acid trichloride with Lunac S-40 (manufactured by Kao Corporation), A-15: Alkenyl succinic acid anhydride obtained by addition reaction of Dialen 168 manufactured by Mitsubishi Chemical Industries Ltd. and maleic anhydride at 3/2 mole ratio, and A-16: Methylpolysiloxane (KF96A-1000, manufactured by Shin-Etsu Silicone Co., Ltd.).
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Synthesis routes and methods II

Procedure details

Using the procedure described in Preparation 7 but utilizing 184.4 g. (1.38 equivs.) of the polymethylene polyphenyl polyisocyanate, 7.97 g. (0.052 mole) of phosphoryl chloride and 9.67 g. (0.052 mole) of lauryl alcohol, there was obtained a solution of predominantly lauryl dichlorophosphate in polymethylene polyphenyl polyisocyanate which was used, without further treatment, in the preparation of a particle board as described in Example 1.
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